molecular formula C9H16O2 B13323160 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol

3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol

Cat. No.: B13323160
M. Wt: 156.22 g/mol
InChI Key: LAGMGXXYTPKFDN-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol (CAS 1780125-12-3) is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It features a unique hybrid structure comprising a rigid cyclobutanol ring and a saturated tetrahydropyran (THP) ring, making it a valuable scaffold in medicinal chemistry and organic synthesis . The tetrahydropyran moiety is a prevalent structural component in numerous bioactive molecules and approved drugs, often employed to fine-tune physicochemical properties such as solubility and metabolic stability . This compound serves as a versatile building block for the discovery and development of novel therapeutic agents. Its structural motifs are found in various pharmacological contexts, including novel classes of cannabinoid receptor agonists designed for low central nervous system (CNS) penetration to mitigate side effects . The cyclobutane ring can introduce steric constraints, while the hydroxyl group provides a handle for further synthetic derivatization, enabling the creation of esters, ethers, and other key intermediates . As a solid intermediate, it is intended for use in research settings to construct more complex molecular architectures for applications in drug discovery, agrochemicals, and materials science . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9-5-8(6-9)7-1-3-11-4-2-7/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGMGXXYTPKFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of 3 Tetrahydro 2h Pyran 4 Yl Cyclobutanol

Configurational Isomerism in the Cyclobutanol (B46151) and Tetrahydropyran (B127337) Rings

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol, such isomerism arises from the presence of stereogenic centers in both the cyclobutanol and tetrahydropyran moieties, leading to the potential for enantiomers and diastereomers.

Enantiomerically Pure Cyclobutane (B1203170) Derivatives

The cyclobutanol ring in this compound contains chiral centers, making the synthesis of enantiomerically pure forms a significant objective in stereoselective chemistry. The development of methods to produce single enantiomers is crucial for applications where specific stereochemistry is required. Catalytic enantioselective synthesis is a prominent strategy for accessing such chiral cyclobutanols. For instance, the reduction of a prochiral cyclobutanone (B123998) can yield an enantioenriched cyclobutanol. nih.govrsc.org Various catalytic systems, often employing transition metals with chiral ligands, have been developed to achieve high enantiomeric excess (ee). nih.gov

Another approach involves the kinetic resolution of racemic cyclobutanols, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol. The synthesis of these enantiopure building blocks is foundational for creating complex molecules with well-defined three-dimensional structures. researchgate.netmdpi.com

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of Chiral Cyclobutanols

Catalyst SystemType of ReactionAchieved Enantiomeric Excess (ee)
RuCl(S,S)-TsdpenAsymmetric Transfer HydrogenationUp to 97%
(S)-B–Me and BH₃·Me₂SCBS Reduction91–99%

Note: This table presents examples of catalyst systems used for the enantioselective synthesis of cyclobutanols, illustrating common strategies to obtain enantiomerically pure derivatives.

Diastereoisomeric Forms of the Tetrahydropyran Substituent

The tetrahydropyran ring, being a substituted six-membered heterocycle, can also exhibit diastereoisomerism, particularly in relation to the substituents on the ring. wikipedia.org The spatial arrangement of the substituent at the 4-position relative to other groups on the tetrahydropyran ring can lead to different diastereomers. The synthesis of substituted tetrahydropyrans often involves diastereoselective reactions, where one diastereomer is preferentially formed over others. figshare.comnih.govacs.org

Conformational Preferences and Dynamics of the Compound

Cyclobutane Ring Puckering and Conformational Mobility

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent substituents). libretexts.orgmasterorganicchemistry.com To alleviate this strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation. libretexts.orgmasterorganicchemistry.comic.ac.ukutdallas.edu In this non-planar arrangement, one of the carbon atoms is out of the plane of the other three. This puckering reduces the torsional strain by moving the substituents on adjacent carbons away from a fully eclipsed arrangement. libretexts.orgmasterorganicchemistry.com

The puckered conformation of cyclobutane is not fixed; the ring can undergo a rapid interconversion between equivalent puckered forms, a process known as ring-flipping. The energy barrier for this process is relatively low. The degree of puckering can be influenced by the nature and position of substituents on the ring. nih.gov

Table 2: Typical Conformational Parameters of a Puckered Cyclobutane Ring

ParameterDescriptionTypical Value
Puckering Angle (θ)The dihedral angle between the two planes of the "butterfly" conformation.~25°
C-C-C Bond AngleThe internal bond angles of the carbon ring.~88°
Ring Strain EnergyThe total strain energy of the ring system.~110 kJ/mol

Note: These are generalized values for a cyclobutane ring and can vary depending on substitution. libretexts.org

Tetrahydropyran Ring Conformations (Chair, Boat, Twisted Boat)

The six-membered tetrahydropyran ring, analogous to cyclohexane (B81311), adopts non-planar conformations to minimize angle and torsional strain. The most stable conformation is the chair form, which eliminates nearly all ring strain. uky.edulibretexts.org In the chair conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). uky.edu

The tetrahydropyran ring is conformationally mobile and can undergo a "ring flip" to an alternative chair conformation, during which axial substituents become equatorial and vice versa. masterorganicchemistry.com Other higher-energy conformations include the boat and the twist-boat (or skew-boat) forms. wikipedia.orgchemtube3d.com The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. researchgate.net The twist-boat is a more stable intermediate between the chair and boat forms. wikipedia.org

Table 3: Relative Energies of Tetrahydropyran Conformations

ConformationRelative Energy (approximate)Key Features
Chair0 kJ/mol (most stable)Staggered bonds, no angle strain.
Twist-Boat~23 kJ/molReduced flagpole interactions and torsional strain compared to the boat.
Boat~30 kJ/molFlagpole steric hindrance, eclipsed bonds.
Half-Chair~45 kJ/molTransition state for ring flip, significant strain.

Note: These energy values are analogous to those for cyclohexane and serve as a general guide for the conformational preferences of the tetrahydropyran ring.

Intermolecular Interactions and Their Impact on Conformational Stability

The presence of a hydroxyl (-OH) group in this compound allows for the formation of intermolecular hydrogen bonds. wikipedia.orgyoutube.comstackexchange.com These non-covalent interactions can play a significant role in stabilizing specific conformations in the solid state or in solution. Hydrogen bonds can form between the hydroxyl group of one molecule and the oxygen atom of the tetrahydropyran ring or the hydroxyl group of another molecule.

Diastereoselectivity and Enantioselectivity Control in Synthetic Routes

There is no specific information available in the reviewed literature concerning the diastereoselective or enantioselective synthesis of this compound.

In principle, the stereochemistry of this molecule could be controlled during its synthesis, likely through the stereoselective reduction of the corresponding ketone, 3-(tetrahydro-2H-pyran-4-yl)cyclobutanone. The relative orientation of the tetrahydropyran ring and the hydroxyl group (cis or trans) would be determined by the facial selectivity of the hydride attack on the cyclobutanone. This selectivity is often influenced by steric hindrance posed by the bulky tetrahydropyran substituent, directing the incoming nucleophile to the opposite face.

Strategies for achieving enantioselectivity would typically involve either the use of a chiral reducing agent, an organocatalyst, or an enzyme to differentiate between the two enantiotopic faces of the cyclobutanone. Asymmetric [2+2] cycloadditions are also a common method for establishing stereocenters in cyclobutane rings from the outset. However, application of these general principles to the target molecule has not been documented.

Advanced Experimental Techniques for Stereochemical Characterization (e.g., Chiral HPLC, X-ray Diffraction, NMR)

Specific experimental data from advanced techniques for the stereochemical characterization of this compound has not been reported in the available literature.

For analogous compounds, a combination of techniques is typically employed to unambiguously determine stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) would be the primary method to separate and quantify the different stereoisomers (enantiomers and diastereomers). The choice of a suitable chiral stationary phase (CSP) would be critical for achieving baseline separation, allowing for the determination of diastereomeric ratios (d.r.) and enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans) of the substituents on the cyclobutane ring. Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, helping to deduce the conformational preferences of the molecule and the relative orientation of the tetrahydropyran and hydroxyl groups.

X-ray Diffraction of a suitable single crystal would provide the most definitive structural information, confirming the relative and absolute stereochemistry of the molecule. This technique would precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms, solidifying the assignments made by other spectroscopic methods. Without access to experimental data for the target compound, no specific parameters can be reported.

Theoretical and Computational Studies on 3 Tetrahydro 2h Pyran 4 Yl Cyclobutanol

Quantum Chemical Investigations for Structural and Electronic Properties

Quantum chemical methods are foundational for predicting the geometric and electronic nature of molecules. These investigations provide a detailed picture of bond lengths, angles, charge distributions, and orbital interactions, which collectively determine the molecule's behavior.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. nist.gov Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), is the first step in any computational analysis. lookchem.com This process identifies the lowest energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is found. bldpharm.com

For 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol, calculations would be expected to show the tetrahydro-2H-pyran ring adopting a stable chair conformation, which is the known preference for this ring system. The four-membered cyclobutanol (B46151) ring would likely exhibit a puckered, non-planar geometry to alleviate ring strain. The orientation of the hydroxyl group and the linkage between the two rings (cis or trans isomers) would result in different energy profiles, allowing for the theoretical determination of the most stable isomer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT This table presents plausible data based on typical values for similar structural motifs.

ParameterDescriptionCalculated Value
r(C-C)cyclobutane (B1203170)Average C-C bond length in cyclobutane ring1.55 Å
r(C-O)pyranAverage C-O bond length in pyran ring1.43 Å
r(C-O)hydroxylC-O bond length of the alcohol1.44 Å
∠(C-C-C)cyclobutaneAverage bond angle in cyclobutane ring88.5°
∠(C-O-C)pyranBond angle of the ether oxygen in pyran ring111.0°

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and other intramolecular interactions by transforming the calculated wave function into localized orbitals representing bonds and lone pairs. nih.govchemicalbook.com This analysis provides insight into the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital.

Table 2: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table illustrates expected strong interactions within the molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
σ(C-H)σ(C-C)2.5Hyperconjugation
σ(C-C)σ(C-O)1.8Hyperconjugation
n(Ohydroxyl)σ(C-H)3.1Lone Pair Delocalization
n(Opyran)σ(C-C)2.7Lone Pair Delocalization

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this saturated aliphatic compound, the HOMO is expected to be localized primarily on the lone pairs of the two oxygen atoms, making these sites the most probable for interaction with electrophiles. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-O and C-C bonds. The calculated HOMO-LUMO gap would indicate that the molecule is relatively stable, characteristic of saturated alcohols and ethers.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Properties This table provides representative energy values for a molecule of this type.

ParameterValue (eV)Implication
EHOMO-7.2Electron donating ability, localized on oxygen atoms
ELUMO+1.5Electron accepting ability, localized on σ* orbitals
HOMO-LUMO Gap (ΔE)8.7High kinetic stability and low chemical reactivity

Potential Energy Surface (PES) Mapping and Conformational Interconversion Pathways

A Potential Energy Surface (PES) map illustrates the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles and calculating the energy at each step, a PES scan can identify all stable conformers (local minima) and the transition states (saddle points) that connect them. This provides a detailed map of the conformational landscape and the energy barriers required for interconversion.

For this compound, a key PES scan would involve the rotation around the single bond connecting the pyran and cyclobutane rings. This would reveal the most energetically favorable relative orientation of the two rings. Another important pathway to study would be the chair-to-boat interconversion of the pyran ring, which is known to have a significant energy barrier. The PES mapping would quantify these barriers, providing a complete picture of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Charge Density Distribution and Electrostatic Potential (MEP) Mapping

The charge density distribution, derived from the molecular wave function, describes how electrons are distributed throughout the molecule. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface. The MEP map is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule.

In the MEP map of this compound, distinct regions of electrostatic potential would be visible. Areas of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the hydroxyl and ether groups. These regions represent the nucleophilic centers of the molecule, susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, especially the hydroxyl proton, indicating the electrophilic sites of the molecule.

Simulation of Spectroscopic Properties (e.g., IR, Raman, NMR, UV-Vis) and Correlation with Experimental Data

A significant application of computational chemistry is the simulation of various spectroscopic properties. Following geometry optimization, harmonic vibrational frequencies can be calculated to predict the molecule's Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

These theoretical spectra serve as a powerful tool for validating the computed structure; a strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model. For this compound, key calculated vibrational frequencies would include the O-H stretching of the alcohol, the C-O stretching of the ether and alcohol, and the various C-H bending and stretching modes. The calculated NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. As the molecule lacks significant chromophores, UV-Vis calculations would likely predict absorptions only in the far-UV region.

Table 4: Hypothetical Comparison of Calculated and Expected Experimental Spectroscopic Data This table shows representative data demonstrating the correlation between theoretical and experimental values.

Spectroscopic DataDescriptionCalculated ValueTypical Experimental Range
IR FrequencyO-H stretch3650 cm-13600-3700 cm-1 (free)
IR FrequencyC-O stretch (ether)1105 cm-11080-1150 cm-1
13C NMR ShiftC-OH~70 ppm65-75 ppm
1H NMR ShiftH-O-C~3.5-4.0 ppm3.4-4.1 ppm

Derivatization and Functionalization of the 3 Tetrahydro 2h Pyran 4 Yl Cyclobutanol Framework

Strategies for Introducing Additional Functional Groups on the Cyclobutane (B1203170) Ring

The introduction of additional functional groups onto the cyclobutane ring of 3-(tetrahydro-2H-pyran-4-yl)cyclobutanol is crucial for exploring the chemical space around this scaffold. Given the inherent stability of the cyclobutane ring, these modifications often rely on leveraging the existing hydroxyl group or activating C-H bonds.

One key strategy involves the synthesis of 3-substituted cyclobutanones as precursors, which can then undergo various reactions to introduce diversity. For instance, the desymmetrization of 3-substituted cyclobutanones through organocatalyzed aldol (B89426) reactions can yield 2,3-functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com These functionalized intermediates can then be converted to the corresponding cyclobutanols.

Another approach is the formal [3+1]-cycloaddition to synthesize 3-borylated cyclobutanols. nih.govrsc.orgrsc.orgresearchgate.net This method provides a synthetic handle in the form of a boronic ester, which can be further elaborated through a variety of C-C, C-N, and C-O bond-forming reactions, allowing for the introduction of diverse substituents onto the cyclobutane ring. nih.govrsc.orgrsc.orgresearchgate.net

Furthermore, α-arylation of cyclobutanones offers a direct method to introduce aryl and heteroaryl groups adjacent to the carbonyl group. nih.govresearchgate.net Subsequent reduction of the ketone would yield the corresponding functionalized cyclobutanol (B46151). The table below summarizes potential strategies for introducing functional groups on the cyclobutane ring.

Table 1: Strategies for Functionalizing the Cyclobutane Ring

StrategyDescriptionPotential Functional Groups Introduced
Organocatalyzed Aldol Reaction Desymmetrization of a 3-(tetrahydro-2H-pyran-4-yl)cyclobutanone precursor. mdpi.comHydroxymethyl, aminomethyl, etc.
[3+1]-Cycloaddition Synthesis of a 3-borylated cyclobutanol intermediate. nih.govrsc.orgrsc.orgresearchgate.netBoronic esters, which can be converted to alkyl, aryl, amino, and hydroxyl groups.
α-Arylation of Cyclobutanone (B123998) Direct introduction of aryl or heteroaryl groups at the C-2 position of a cyclobutanone precursor. nih.govresearchgate.netAryl, heteroaryl.

Selective Derivatization of the Cyclobutanol Hydroxyl Moiety

The secondary hydroxyl group on the cyclobutane ring is a prime site for selective derivatization. Standard organic transformations can be employed to introduce a variety of functional groups, thereby modifying the physicochemical properties of the parent molecule.

Esterification is a common method for derivatizing the hydroxyl group. The use of acid chlorides or anhydrides in the presence of a base can yield the corresponding esters. nih.govorganic-chemistry.orgorganic-chemistry.org For selective esterification of a secondary alcohol in the presence of other functional groups, milder conditions or specific catalysts may be employed. thieme-connect.comresearchgate.net

Etherification provides another avenue for modification. Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic approach. google.com Iron-catalyzed selective etherification of secondary alcohols offers a milder alternative. acs.orgnih.gov

Protecting groups can also be strategically employed. The hydroxyl group can be protected with various groups like silyl (B83357) ethers or benzyl (B1604629) ethers to allow for selective reactions at other positions of the molecule. organic-chemistry.orgsynarchive.com The choice of protecting group will depend on the subsequent reaction conditions.

The following table outlines common derivatization reactions for the cyclobutanol hydroxyl group.

Table 2: Selective Derivatization of the Cyclobutanol Hydroxyl Group

ReactionReagents and ConditionsProduct
Esterification Carboxylic acid, DCC, DMAP or Acid chloride, pyridineEster
Etherification Alkyl halide, NaHEther
Silylation Silyl chloride (e.g., TBDMSCl), imidazoleSilyl ether
Benzylation Benzyl bromide, NaHBenzyl ether

Functional Group Transformations on the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring, while generally stable, offers opportunities for functionalization, which can significantly alter the properties of the molecule.

C-H activation is a powerful tool for introducing functionality onto otherwise unreactive C-H bonds. nih.govimperial.ac.uknih.gov Palladium-catalyzed C-H activation has been used for the synthesis of various pyran motifs. organic-chemistry.org This approach could potentially be used to introduce aryl or alkyl groups at various positions on the THP ring.

Oxidation of the THP ring can lead to the formation of a lactone. lookchem.comresearchgate.netresearchgate.net This transformation introduces a carbonyl group, which can serve as a handle for further derivatization.

Halogenation of the THP ring, particularly at the α-position to the ether oxygen, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). organic-chemistry.orgntu.edu.sgresearchgate.netacs.org The resulting halo-ethers are versatile intermediates for substitution reactions.

Below is a table summarizing potential transformations on the tetrahydropyran ring.

Table 3: Functional Group Transformations on the Tetrahydropyran Ring

TransformationDescriptionPotential Outcome
C-H Activation Transition-metal-catalyzed functionalization of C-H bonds. nih.govimperial.ac.uknih.govIntroduction of aryl, alkyl, or other functional groups.
Oxidation Oxidation of a methylene (B1212753) group adjacent to the ether oxygen. lookchem.comresearchgate.netresearchgate.netFormation of a lactone.
Halogenation Introduction of a halogen atom, typically at the α-position. organic-chemistry.orgntu.edu.sgresearchgate.netacs.orgFormation of a halo-ether for subsequent nucleophilic substitution.

Fragment Growth and Chemical Space Exploration Based on the Core Structure

The this compound scaffold is well-suited for fragment-based drug discovery (FBDD) and lead optimization. nih.govnih.govresearchgate.netniper.gov.in The distinct structural motifs—the cyclobutane ring and the tetrahydropyran ring—can be systematically modified to explore the surrounding chemical space.

Scaffold hopping is a strategy where the core structure is replaced with a different, often bioisosteric, scaffold to improve properties or explore new intellectual property. nih.govniper.gov.indundee.ac.uknih.govpharmablock.com For instance, the tetrahydropyran ring could be replaced with other saturated heterocycles like piperidine (B6355638) or cyclohexane (B81311), while the cyclobutanol moiety could be replaced with other small, constrained rings.

Bioisosteric replacement of the functional groups on the scaffold can be used to fine-tune the molecule's properties. nih.govresearchgate.netdrughunter.comchemrxiv.orgchem-space.com For example, the hydroxyl group could be replaced with an amine or a thiol to alter hydrogen bonding capabilities and polarity.

Fragment growing involves adding substituents to the core structure to improve binding affinity and selectivity. The functionalization strategies discussed in the previous sections provide the chemical tools for this approach. Starting with the core this compound fragment, small chemical groups can be systematically added to the cyclobutane ring, the hydroxyl group, or the THP ring to probe interactions with a biological target.

The table below provides examples of how the core structure can be used for chemical space exploration.

Table 4: Chemical Space Exploration Strategies

StrategyDescriptionExample Modification
Scaffold Hopping Replacing the core scaffold with a different one. nih.govniper.gov.indundee.ac.uknih.govpharmablock.comReplacing the tetrahydropyran ring with a piperidine ring.
Bioisosteric Replacement Replacing functional groups with bioisosteres. nih.govresearchgate.netdrughunter.comchemrxiv.orgchem-space.comReplacing the hydroxyl group with an amino group.
Fragment Growing Adding substituents to the core fragment.Attaching an aryl group to the cyclobutane ring via a borylated intermediate.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The cyclobutane (B1203170) ring, despite its inherent strain, is found in numerous natural products and serves as a crucial structural motif in medicinal chemistry. lifechemicals.comwikipedia.org Derivatives of cyclobutane are widely used in organic synthesis as subunits for preparing natural products and for undergoing strategic ring-opening or ring-contraction reactions. lifechemicals.com The incorporation of a cyclobutane fragment can impose conformational restrictions on a molecule, a desirable trait in drug design. lifechemicals.com Unlike unsaturated systems like double bonds, the cyclobutane ring is electronically stable and does not significantly alter the reactivity of a parent molecule. lifechemicals.com

In 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol, the cyclobutane core provides a rigid, three-dimensional scaffold. This rigidity, combined with the stereochemical complexity arising from the substitution pattern, allows for precise spatial orientation of functional groups. The tetrahydropyran (B127337) (THP) ring adds another layer of structural diversity and provides a polar, heterocyclic element. The hydroxyl (-OH) group on the cyclobutane ring acts as a key synthetic handle, enabling a wide range of subsequent chemical transformations. This strategic combination of a rigid carbocycle, a flexible heterocycle, and a reactive functional group makes the compound a versatile building block for constructing intricate molecular architectures. nih.gov The development of methods to create such complex cyclobutane building blocks is crucial for bridging the gap between simple synthetic molecules and complex natural products. nih.gov

Incorporation into Novel Polycyclic and Spirocyclic Scaffolds

The structure of this compound is well-suited for the synthesis of novel polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest due to their unique three-dimensional shapes and presence in various bioactive molecules. researchgate.net

The synthesis of spiro compounds often involves intramolecular reactions where a chain attached to one ring closes to form a second ring linked at a spiro-center. For instance, the cyclobutanol (B46151) moiety can be oxidized to the corresponding cyclobutanone (B123998). This ketone can then serve as an electrophilic center for a variety of cyclization reactions. Methodologies such as the Prins-type cyclization are employed to create spirocyclic tetrahydropyran derivatives from cyclic ketones and homoallylic alcohols. nih.gov Similarly, multi-component reactions can be designed to generate complex spiro-heterocycles, such as spiro-pyrrolidines or spiro-tetrahydroquinolines, in a highly diastereoselective manner. mdpi.comnih.gov The presence of both the cyclobutane and tetrahydropyran rings in the starting material offers the potential for intramolecular reactions that could forge a connection between them, leading to bridged or fused polycyclic systems.

Table 1: Potential Strategies for Spirocycle Synthesis

Starting MoietyKey TransformationPotential Spirocyclic ProductReaction Type
CyclobutanolOxidation to CyclobutanoneSpiro-oxindole, Spiro-hydantoinNucleophilic addition/cyclization
CyclobutanolPrins Cyclization with AlkeneSpiro-tetrahydropyranPrins-type cyclization nih.gov
TetrahydropyranRing-opening/FunctionalizationSpiro-lactoneIntramolecular esterification
Entire MoleculeMulti-component ReactionSpiro-pyrrolidine[3+2] Azomethine Ylide Cycloaddition nih.gov

Research on Material Science Applications for Cyclobutane Derivatives

Beyond drug discovery, cyclobutane derivatives have found significant applications in materials science. lifechemicals.com The rigid and strained nature of the cyclobutane ring can be harnessed to create polymers with unique physical and chemical properties. A primary method for synthesizing cyclobutane-containing polymers is through [2+2] photocycloaddition, where alkenes dimerize upon irradiation with light. nih.govnih.gov

This photopolymerization can be performed in solution or in the solid state to produce linear polymers where cyclobutane rings are integral parts of the polymer backbone. nih.govresearchgate.net Such polymers, like truxinate-based polyesters, can exhibit high thermal stability and may have applications as biodegradable materials. nih.govnih.govnih.gov The use of continuous flow reactors has been shown to improve the synthesis of these polymers by increasing molecular weight and reducing reaction times, making them more accessible for development as new materials. nih.govnih.gov Research has also explored cyclobutane derivatives for producing stress-responsive polymers and for applications in supramolecular chemistry. lifechemicals.com The incorporation of the this compound moiety into a polymer, after suitable functionalization, could introduce both rigidity from the cyclobutane ring and polarity from the tetrahydropyran unit, potentially leading to materials with tailored thermal and mechanical properties.

Table 2: Research Findings on Cyclobutane-Containing Materials

Material TypeSynthesis MethodKey PropertiesPotential Applications
Truxinate Cyclobutane PolyestersSolution State [2+2] PhotopolymerizationWell-defined structure, high thermal stabilityBiodegradable materials, industrial polymers nih.govnih.gov
Linear Cyclobutane-Containing PolymersVisible Light [2+2] PhotopolymerizationGood processability, available for post-polymerization modificationSmart materials, self-healing materials researchgate.net
Biorenewable Diacids (e.g., CBDA-3)Solid-State [2+2] PhotocycloadditionSemi-rigid character, excellent thermal stabilitySustainable alternatives to petroleum-derived monomers nih.gov
Photoresponsive CrystalsSolid-State [2+2] PolymerizationBending upon irradiation, flexibilityPhotoactuators, smart materials researchgate.net

Precursors for the Synthesis of Advanced Organic Intermediates

An organic intermediate is a molecule that serves as a stepping stone in the synthesis of a more complex final product. scbt.com Due to their inherent ring strain, cyclobutane derivatives are exceptionally useful as "overbred intermediates"—stable compounds that can undergo facile ring cleavage under various conditions to yield complex structures. researchgate.netrsc.org These ring-opening reactions can be triggered by thermal, photochemical, acidic, basic, or reductive conditions, often proceeding with high stereoselectivity. researchgate.net

The compound this compound is a precursor to a multitude of advanced intermediates. The hydroxyl group can be easily converted into other functional groups such as a ketone, an amine, or a leaving group, paving the way for further derivatization. More strategically, selective cleavage of the cyclobutane ring can lead to the formation of functionalized eight-carbon linear chains with the tetrahydropyran moiety intact. For example, reductive cleavage of an activated cyclobutane ring can yield spirocyclic or ring-enlarged products. researchgate.net The development of synthetic methods to prepare functionalized cyclobutanes, such as 3-borylated cyclobutanols, further expands their utility, as the boron moiety acts as a convenient handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This versatility allows chemists to use this compound as a starting point to access a wide array of more complex organic intermediates, optimizing synthetic routes and enabling the discovery of novel compounds. scbt.com

Table 3: Potential Transformations into Advanced Intermediates

Starting CompoundReagent/ConditionIntermediate ClassPotential Use
This compoundOxidation (e.g., PCC, Swern)Cyclobutanone derivativePrecursor for spirocycles, Baeyer-Villiger oxidation
This compoundAcid-catalyzed rearrangementRing-expanded cyclopentane derivativesSynthesis of carbocyclic frameworks
This compoundReductive ring cleavageFunctionalized octanol derivativeLinear building blocks with stereocenters
This compoundConversion to tosylate, followed by nucleophilic substitutionAmines, azides, ethersIntroduction of diverse functional groups

Advanced Analytical Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework and the connectivity of its atoms can be established. nih.gov

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclobutanol (B46151) and tetrahydropyran (B127337) rings. The proton attached to the carbon bearing the hydroxyl group (CH-OH) on the cyclobutanol ring would likely appear as a multiplet in the range of δ 4.0-4.4 ppm. chemicalbook.com The protons on the tetrahydropyran ring adjacent to the ether oxygen (-O-CH₂) would resonate further downfield, typically between δ 3.2 and 4.0 ppm. The remaining aliphatic protons on both rings would produce a complex series of overlapping multiplets in the upfield region of δ 1.2-2.5 ppm. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of δ 65-75 ppm. The carbons adjacent to the ether oxygen in the tetrahydropyran ring would appear around δ 60-70 ppm. The remaining sp³-hybridized carbons of the cyclobutane (B1203170) and tetrahydropyran rings would be found in the δ 20-45 ppm region.

Two-dimensional NMR techniques are indispensable for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclobutanol and tetrahydropyran rings separately.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connection between the two ring systems. It shows correlations between protons and carbons over two to three bonds, meaning a correlation would be expected between the protons on the carbon at the junction of the cyclobutanol ring and the carbons of the tetrahydropyran ring, and vice-versa. nih.gov

For stereochemical assignment , particularly the relative orientation (cis/trans) of the hydroxyl and tetrahydropyran groups on the cyclobutanol ring, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) would be employed. These experiments detect through-space proximity between protons, allowing for the determination of which substituents are on the same face of the cyclobutane ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
Cyclobutanol CH -OH4.0 - 4.4 (m)-
Cyclobutanol C H-OH-65 - 75
Tetrahydropyran -O-CH ₂-3.2 - 4.0 (m)-
Tetrahydropyran -O-C H₂--60 - 70
Ring Junction CH 2.0 - 2.6 (m)-
Ring Junction C H-35 - 45
Other Ring CH ₂/CH 1.2 - 2.5 (m)-
Other Ring C H₂/C H-20 - 40

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds. scifiniti.comscifiniti.com

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H stretching modes (2850-2960 cm⁻¹) are usually strong and well-defined. ustc.edu.cn The C-C stretching and ring deformation modes of the cyclobutane and tetrahydropyran skeletons, which appear in the fingerprint region (400-1500 cm⁻¹), are often more clearly resolved in the Raman spectrum than in the IR spectrum, providing valuable structural information.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)IR3200 - 3600Strong, Broad
C-H Stretch (sp³)IR, Raman2850 - 2960Strong
C-O Stretch (Alcohol)IR1000 - 1260Strong
C-O-C Stretch (Ether)IR1070 - 1150Strong
C-H BendIR1350 - 1470Medium
C-C Stretch / Ring ModesRaman, IR800 - 1200Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. For this compound (C₉H₁₆O₂), the exact molecular weight is 156.22 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 156. However, for alcohols, this peak can be weak or absent due to rapid fragmentation. libretexts.org Key fragmentation pathways would provide clues to the structure:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would lead to a significant peak at m/z = 138 (M-18). researchgate.net

Ring Cleavage: Both the cyclobutane and tetrahydropyran rings can undergo fragmentation. The cyclobutanol ring is known to lose ethene (C₂H₄, 28 Da), leading to fragment ions. researchgate.net The tetrahydropyran ring can also undergo characteristic cleavages.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for both alcohols and ethers. nih.gov

Inter-ring Cleavage: The bond connecting the cyclobutanol and tetrahydropyran rings can break, leading to fragments corresponding to each individual ring system. This would likely produce ions corresponding to the tetrahydropyran-yl cation (m/z = 85) and the cyclobutanol radical, or vice versa.

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be more likely to show a prominent protonated molecule [M+H]⁺ at m/z = 157 or an adduct ion (e.g., [M+Na]⁺ at m/z = 179), confirming the molecular weight with minimal fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed IdentityFragmentation Pathway
156[M]⁺ (Molecular Ion)Ionization
138[M - H₂O]⁺Loss of water from alcohol
85[C₅H₉O]⁺Cleavage yielding the tetrahydropyran-yl cation
71[C₄H₇O]⁺Cleavage yielding the hydroxycyclobutyl cation

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net

This analysis would definitively confirm the connectivity of the atoms and, most importantly, the stereochemistry of the molecule. It would show the relative configuration (cis or trans) of the substituents on the cyclobutane ring. Furthermore, the analysis would reveal the preferred conformation of the rings in the solid state. The tetrahydropyran ring is expected to adopt a stable chair conformation, while the cyclobutane ring would likely exhibit a puckered conformation to relieve ring strain. beilstein-journals.orged.ac.uk

For an enantiomerically pure sample crystallized in a non-centrosymmetric space group, X-ray crystallography can also be used to determine the absolute configuration. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, and the result is often reported as the Flack parameter, which should be close to 0 for the correct enantiomer. caltech.edu The crystal packing, including intermolecular interactions like hydrogen bonding from the hydroxyl group, would also be elucidated, providing insight into the solid-state properties of the compound. nih.gov

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for separating components of a mixture and are therefore essential for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. Given the compound's lack of a strong UV-absorbing chromophore, detection methods such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS) would be necessary. A reversed-phase method, likely using a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the target compound from non-polar or more polar impurities.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. scielo.br Due to the presence of the polar hydroxyl group, which can cause peak tailing, derivatization (e.g., converting the alcohol to a silyl (B83357) ether) may be performed to increase volatility and improve chromatographic performance. A standard non-polar or medium-polarity column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would be appropriate for assessing purity. Furthermore, GC is a powerful tool for separating stereoisomers. By using a chiral stationary phase, it may be possible to separate the different enantiomers and diastereomers (cis/trans isomers) of this compound, allowing for the determination of isomeric purity. scielo.br

Q & A

Q. What are the recommended synthetic routes for 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of tetrahydropyran-containing compounds often employs ring-opening or cycloaddition strategies. For example, AI-driven retrosynthetic analysis (as in ) suggests using Reaxys or Pistachio models to predict feasible routes. A plausible pathway involves coupling tetrahydro-2H-pyran-4-yl precursors (e.g., tetrahydropyran-4-sulfonyl chloride, ) with cyclobutanol derivatives via nucleophilic substitution or Mitsunobu reactions.
  • Key Variables : Temperature (RT to 80°C), solvent polarity (e.g., THF vs. DCM), and catalyst (e.g., HATU for amide coupling, ).
  • Yield Optimization : Monitor intermediates via LC-MS () and adjust stoichiometry of boronic esters () or pyranyloxy intermediates ().

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C, HSQC) to confirm cyclobutanol and pyran ring connectivity. Compare experimental data with NIST reference spectra ( ). For stereochemical analysis, use NOESY to resolve spatial proximity between the pyran oxygen and cyclobutanol hydroxyl.
  • Supplementary Techniques : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₉H₁₆O₂, ) and IR spectroscopy to detect hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) stretches.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods ().
  • Spill Management : Absorb with diatomite () and decontaminate surfaces with ethanol ().
  • Waste Disposal : Segregate halogenated solvents (if used in synthesis) and neutralize acidic/byproduct streams ().

Advanced Research Questions

Q. How do steric and electronic effects in the tetrahydropyran ring impact the reactivity of this compound?

  • Methodological Answer :
  • Steric Effects : The chair conformation of the tetrahydropyran ring () creates axial/equatorial substituent preferences, influencing nucleophilic attack on the cyclobutanol moiety.
  • Electronic Effects : Electron-donating groups on the pyran ring (e.g., methyl, ) stabilize transition states in SN2 reactions. Use DFT calculations (B3LYP/6-31G*) to model charge distribution.
  • Experimental Validation : Compare reaction rates of substituted analogs (e.g., 4-methyltetrahydropyran vs. 4-phenyl derivatives, ).

Q. What analytical challenges arise in detecting trace degradation products of this compound?

  • Methodological Answer :
  • Degradation Pathways : Photooxidation of the cyclobutanol group generates ketones or epoxides (). Hydrolysis of the pyran ring under acidic conditions may yield diols ().
  • Detection : Use UPLC-QTOF-MS with a HILIC column () to separate polar degradation products. Derivatize hydroxyl groups with DNPH () for enhanced sensitivity.

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Controlled Studies : Measure solubility in aprotic (DMSO, DCM) vs. protic (MeOH, H₂O) solvents at 25°C and 40°C. Use dynamic light scattering (DLS) to detect aggregation ().
  • Data Reconciliation : Cross-reference with structurally similar compounds (e.g., tetrahydropyran-2-methanol, ) to identify trends in hydrophilicity.

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